(R)-3-Aminotetrahydrofuran tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Aminotetrahydrofuran tosylate is a chemical compound that features a tetrahydrofuran ring substituted with an amino group at the third position and a tosylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminotetrahydrofuran tosylate typically involves the following steps:
Formation of ®-3-Aminotetrahydrofuran: This can be achieved by starting with a suitable precursor such as ®-3-hydroxytetrahydrofuran. The hydroxyl group is converted to an amino group through a series of reactions involving protection, substitution, and deprotection steps.
Tosylation: The amino group is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction proceeds under mild conditions and results in the formation of ®-3-Aminotetrahydrofuran tosylate.
Industrial Production Methods: Industrial production of ®-3-Aminotetrahydrofuran tosylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The tosylate group is an excellent leaving group, making ®-3-Aminotetrahydrofuran tosylate a good substrate for nucleophilic substitution reactions.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various alkyl halides.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution: Products include azides, nitriles, and alkylated derivatives.
Reduction: The primary amine is the major product.
Oxidation: Nitroso and nitro compounds are formed.
Chemistry:
Synthesis of Complex Molecules: ®-3-Aminotetrahydrofuran tosylate is used as an intermediate in the synthesis of various complex organic molecules.
Protecting Group: The tosylate group can serve as a protecting group for the amino functionality during multi-step synthesis.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting the central nervous system.
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Polymer Chemistry: The compound is used in the synthesis of polymers with specific functional properties.
Material Science: It finds applications in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of ®-3-Aminotetrahydrofuran tosylate involves its ability to participate in various chemical reactions due to the presence of the tosylate group. The tosylate group enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis. The amino group can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
®-3-Hydroxytetrahydrofuran: This compound is similar but lacks the amino and tosylate groups.
®-3-Aminotetrahydrofuran: This compound is similar but lacks the tosylate group.
Tosylated Amines: Compounds like tosylated ethanolamine share the tosylate functionality.
Uniqueness: ®-3-Aminotetrahydrofuran tosylate is unique due to the combination of the tetrahydrofuran ring, the amino group, and the tosylate group. This combination imparts specific reactivity and functionality, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXPLADBSZWDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111769-27-8 |
Source
|
Record name | (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.